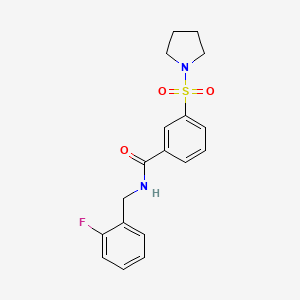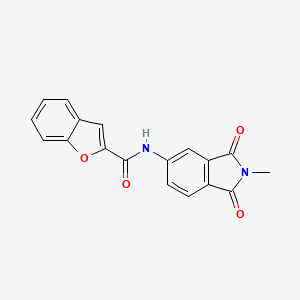![molecular formula C16H14F3NO3 B5757573 2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)
2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound that features both a trifluoromethoxy group and a methylphenoxy group
Preparation Methods
The synthesis of 2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 2-methylphenol with 4-(trifluoromethoxy)phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can be compared with other compounds that contain trifluoromethoxy or methylphenoxy groups:
2-(2-methylphenoxy)acetic acid: This compound is similar in structure but lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
4-(trifluoromethoxy)phenylboronic acid: This compound contains the trifluoromethoxy group but differs in its overall structure and reactivity.
2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone: This compound features two trifluoromethoxy groups and is used in the synthesis of high-performance polymers.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-11-4-2-3-5-14(11)22-10-15(21)20-12-6-8-13(9-7-12)23-16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZJJIQLEDFZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Benzyl-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine](/img/structure/B5757503.png)
![1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5757504.png)

![N-[(E)-(2-chlorophenyl)methylideneamino]methanesulfonamide](/img/structure/B5757514.png)
![4-CHLORO-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE](/img/structure/B5757515.png)
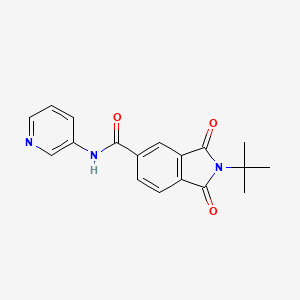
![4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine](/img/structure/B5757531.png)
![N~2~-methyl-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B5757539.png)
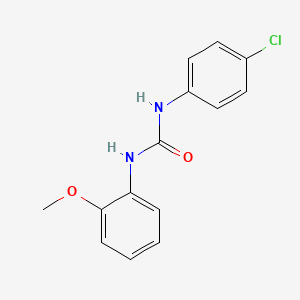
![N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5757557.png)
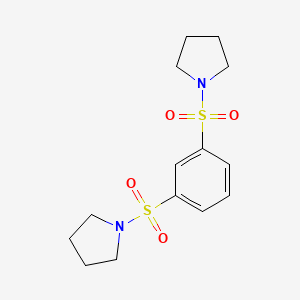
![N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE](/img/structure/B5757565.png)
